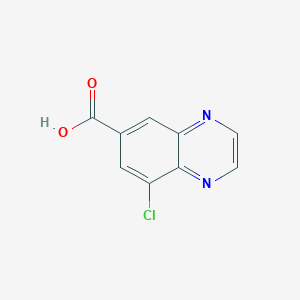

8-Chloroquinoxaline-6-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H5ClN2O2 |

|---|---|

Peso molecular |

208.60 g/mol |

Nombre IUPAC |

8-chloroquinoxaline-6-carboxylic acid |

InChI |

InChI=1S/C9H5ClN2O2/c10-6-3-5(9(13)14)4-7-8(6)12-2-1-11-7/h1-4H,(H,13,14) |

Clave InChI |

HWSGDKYYMVMPSD-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C2C(=CC(=CC2=N1)C(=O)O)Cl |

Origen del producto |

United States |

Synthetic Strategies and Chemical Transformations of 8 Chloroquinoxaline 6 Carboxylic Acid

Established Synthetic Pathways to Quinoxaline-6-carboxylic Acids

The introduction of a carboxylic acid group at the 6-position of the quinoxaline (B1680401) scaffold can be achieved through various established synthetic routes. These methods can be broadly categorized into direct functionalization of a pre-formed quinoxaline ring and multi-step sequences that build the ring from appropriately substituted precursors.

Direct functionalization strategies aim to introduce a carboxyl group onto an existing quinoxaline core. While less common for the de novo synthesis of simple quinoxaline carboxylic acids, these methods are valuable for the late-stage modification of more complex molecules. One analogous approach involves the oxidation of a precursor functional group, such as a methyl group, already present at the desired position. For instance, the direct oxidation of an 8-methylquinoline (B175542) to the corresponding 8-carboxylic acid has been successfully achieved using nitric acid in the presence of a sulfuric acid and a heavy metal catalyst. google.com This type of oxidative transformation could theoretically be applied to a 6-methyl-8-chloroquinoxaline to yield the target acid, although the specific conditions would require optimization to ensure compatibility with the chloro-substituted ring.

Other potential, though less documented, direct methods could include metal-catalyzed carboxylation reactions, which have been applied to various aromatic systems. However, these often require specific directing groups and can suffer from issues with regioselectivity, making them challenging for a substrate like 8-chloroquinoxaline.

The most prevalent and versatile method for synthesizing quinoxaline-6-carboxylic acids is through the condensation of a substituted 1,2-diaminobenzene with a 1,2-dicarbonyl compound. nih.govchim.it This classical approach offers excellent control over the final substitution pattern by selecting appropriately functionalized starting materials. researchgate.net

To obtain a quinoxaline-6-carboxylic acid, the synthesis typically starts with 3,4-diaminobenzoic acid. This key precursor contains both the necessary diamine functionality for ring closure and the desired carboxylic acid group at the correct position. The general reaction is illustrated below:

General Synthesis of Quinoxaline-6-carboxylic Acids

Caption: Condensation of 3,4-diaminobenzoic acid with a 1,2-dicarbonyl compound to yield a quinoxaline-6-carboxylic acid derivative.

Caption: Condensation of 3,4-diaminobenzoic acid with a 1,2-dicarbonyl compound to yield a quinoxaline-6-carboxylic acid derivative.

This reaction is highly adaptable, and a wide variety of 1,2-dicarbonyl compounds, such as glyoxal, benzil, or their derivatives, can be used to introduce different substituents at the 2 and 3 positions of the quinoxaline ring. chim.it The reaction conditions can vary, often involving refluxing in a solvent like ethanol (B145695) or acetic acid. nih.gov However, as discussed in section 2.3, numerous modifications have been developed to improve the efficiency and environmental footprint of this transformation. researchgate.net

Targeted Synthesis of 8-Chloroquinoxaline-6-carboxylic Acid

The synthesis of the specifically substituted this compound presents a greater challenge, requiring precise control over the introduction of both the chlorine atom and the carboxylic acid group. A logical approach involves a multi-step sequence starting from a benzene (B151609) derivative that already contains the desired substituents in the correct relative positions.

A plausible synthetic route would commence with a 1,2-diamino-3-chloro-5-carboxybenzene intermediate. However, a more accessible starting material is often 4-amino-2-chlorobenzoic acid. This can be nitrated to introduce a nitro group ortho to the amine, followed by reduction of the nitro group to create the required 1,2-diamine. This diamine can then be condensed with a suitable 1,2-dicarbonyl compound, such as glyoxal, to form the final this compound.

Introducing a chlorine atom regioselectively at the 8-position of a pre-existing quinoxaline-6-carboxylic acid is synthetically challenging due to the directing effects of the fused rings and the existing substituents. Direct chlorination would likely lead to a mixture of products. Therefore, the more common strategy is to incorporate the chlorine atom into the benzene precursor before the formation of the quinoxaline ring.

Methodologies for the regioselective chlorination of anilines and their derivatives are well-established. For example, N-chlorosuccinimide (NCS) can be used for the chlorination of activated aromatic rings under acidic conditions. nih.gov Photoredox-catalysed chlorination using sources like chloroform (B151607) has also been developed for quinoxalin-2(1H)-ones, demonstrating the potential for modern synthetic methods to achieve specific halogenations. researchgate.net However, for the synthesis of the target molecule, starting with a commercially available chloro-substituted aniline (B41778) or benzoic acid is the most direct and reliable approach.

As with the chloro substituent, introducing the carboxyl group at the 6-position is most effectively achieved by using a starting material that already contains this functionality. 3,4-Diaminobenzoic acid and its derivatives are key precursors for this purpose. researchgate.net

Green Chemistry Approaches in Quinoxaline Carboxylic Acid Synthesis

In recent years, significant efforts have been directed towards developing more environmentally friendly methods for quinoxaline synthesis, moving away from harsh conditions and toxic solvents. ijirt.orgekb.egresearchgate.net These green chemistry principles are fully applicable to the synthesis of quinoxaline carboxylic acids. benthamdirect.com

The classic condensation reaction has been adapted to greener conditions through several strategies:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner reactions. tsijournals.come-journals.inudayton.edujocpr.comudayton.edu This technique has been successfully used for the solvent-free synthesis of various quinoxaline derivatives. e-journals.inudayton.edu

Use of Green Solvents: Traditional organic solvents are often replaced with more benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). nih.govresearchgate.net Water, in particular, has been shown to be an effective medium for the synthesis of quinoxalines, sometimes in combination with surfactants or under ultrasonic irradiation. researchgate.netnih.gov

Catalyst-Free and Recyclable Catalysts: Many modern protocols aim to eliminate the need for strong acid catalysts. Some reactions proceed efficiently with just gentle heating in solvents like methanol. thieme-connect.com When a catalyst is needed, there is a focus on using heterogeneous and recyclable options such as bentonite (B74815) clay, zeolites, or alumina-supported heteropolyoxometalates, which can be easily recovered and reused, minimizing waste. nih.govchim.itnih.gov

One-Pot Reactions: One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, improve efficiency and reduce solvent waste. acs.orgnih.gov For example, quinoxalines can be synthesized in one pot from 2-nitroanilines and vicinal diols via an iron-catalyzed transfer hydrogenative condensation, where the alcohol acts as the hydrogen donor to reduce the nitro group in situ. nih.gov

These approaches collectively contribute to making the synthesis of quinoxaline carboxylic acids more sustainable, economical, and safer.

Interactive Data Table: Green Synthetic Methods for Quinoxalines

| Method | Catalyst/Medium | Key Advantages | Reference(s) |

| Microwave Synthesis | Solvent-free or DMSO | Rapid reaction times (minutes), high yields, cleaner products. | e-journals.inudayton.eduudayton.edu |

| Aqueous Synthesis | Water | Environmentally benign, cost-effective, safe. | researchgate.netnih.gov |

| Recyclable Catalysis | Bentonite Clay K-10 | Inexpensive, reusable, mild room temperature conditions. | nih.govencyclopedia.pub |

| Recyclable Catalysis | Alumina-Supported Heteropolyoxometalates | Heterogeneous, easily separable, reusable, mild conditions. | nih.gov |

| Catalyst-Free | Methanol or Acetic Acid | Simplicity, avoids catalyst cost and waste, very rapid (1 min). | thieme-connect.com |

| One-Pot Synthesis | Iron catalyst | High atom economy, reduces waste from intermediate workups. | nih.gov |

Chemical Transformations and Derivatization of this compound

The bifunctional nature of this compound, possessing a carboxylic acid group and a reactive chloro substituent, allows for a wide range of chemical modifications to generate diverse derivatives.

The carboxylic acid moiety is a prime site for derivatization into esters and amides, which are common functional groups in biologically active molecules. jackwestin.comlibretexts.org

Esterification is typically achieved through the Fischer esterification reaction, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. jackwestin.com This is a reversible condensation reaction where a molecule of water is eliminated. libretexts.org

Amide formation can be more challenging due to the basicity of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate salt. jackwestin.com This can be overcome by two primary methods:

Thermal Condensation: Heating the ammonium (B1175870) carboxylate salt above 100 °C drives off water and forms the amide bond. youtube.com

Coupling Agents: Using a dehydrating or activating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), facilitates amide bond formation under milder, ambient temperature conditions. jackwestin.com The activating agent reacts with the carboxylic acid to form a good leaving group that is subsequently displaced by the amine nucleophile. mdpi.com

The chlorine atom at the 8-position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov The electron-deficient nature of the quinoxaline ring system, enhanced by the two aza-nitrogens, facilitates the displacement of the chloro group by a variety of nucleophiles. nih.gov

This reaction pathway is a powerful tool for introducing new functional groups onto the quinoxaline core. Common nucleophiles used in these transformations include:

Amines (amination)

Hydrazine (hydrazination)

Azide ion (azidation)

Thiols/Bisulfide (thiolation) mdpi.comnih.gov

The reactivity in SNAr reactions is consistent with a bimolecular mechanism, and the presence of other electron-withdrawing or -donating substituents on the ring can significantly influence the reaction rate. nih.govresearchgate.net This allows for the synthesis of a diverse library of 8-substituted-quinoxaline-6-carboxylic acid derivatives.

Beyond simple substitution, the quinoxaline core can undergo further functionalization and condensation reactions to build more complex, fused heterocyclic systems. For example, related quinoxaline dicarboxylic acid derivatives can be converted to anhydrides, which then serve as precursors for condensation reactions. researchgate.net

Refluxing a quinoxaline dicarboxylic acid anhydride (B1165640) with binucleophiles such as o-phenylenediamines can lead to the formation of new fused rings, such as pyrrolo[3,4-b]quinoxaline derivatives. researchgate.net Such condensation reactions, which may also involve intermediates like Schiff's bases formed from reactions with aromatic aldehydes, demonstrate the versatility of the quinoxaline scaffold in constructing elaborate molecular architectures. nih.govresearchgate.net

Advanced Spectroscopic and Spectrometric Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of 8-Chloroquinoxaline-6-carboxylic acid reveals distinct signals corresponding to the different hydrogen atoms in the molecule. The chemical shifts (δ) of the protons on the quinoxaline (B1680401) ring are influenced by the electron-withdrawing effects of the nitrogen atoms, the chlorine atom, and the carboxylic acid group.

Typically, the aromatic protons of the quinoxaline core resonate in the downfield region of the spectrum, generally between 7.5 and 9.0 ppm. The proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a broad singlet at a much lower field, often above 10 ppm, due to hydrogen bonding and the acidic nature of the proton. The specific chemical shifts for the aromatic protons of this compound would provide precise information on the electronic environment of each position on the heterocyclic and benzene (B151609) rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-2 | 8.8 - 9.2 |

| H-3 | 8.8 - 9.2 |

| H-5 | 8.0 - 8.4 |

| H-7 | 8.0 - 8.4 |

| -COOH | > 10 (broad) |

Note: These are predicted ranges and can vary based on solvent and concentration.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides complementary information by detailing the chemical environment of each carbon atom. The carbon atoms of the quinoxaline ring typically resonate in the aromatic region, from approximately 120 to 160 ppm. The carbon atom of the carboxylic acid group (C=O) is significantly deshielded and appears at the downfield end of the spectrum, usually in the range of 165 to 185 ppm. The carbon atom attached to the chlorine (C-8) will also exhibit a characteristic chemical shift influenced by the halogen's electronegativity.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 145 - 155 |

| C-3 | 145 - 155 |

| C-4a | 135 - 145 |

| C-5 | 125 - 135 |

| C-6 | 130 - 140 |

| C-7 | 120 - 130 |

| C-8 | 130 - 140 |

| C-8a | 140 - 150 |

| -COOH | 165 - 185 |

Note: These are predicted ranges and can vary based on solvent.

Nitrogen-15 (¹⁵N) NMR Chemical Shift Determination

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the quinoxaline ring. The chemical shifts of the nitrogen atoms in heterocyclic systems are sensitive to factors such as hybridization, lone pair availability, and involvement in aromaticity. For quinoxaline derivatives, the ¹⁵N chemical shifts can provide valuable data for understanding the electronic structure and reactivity of the nitrogen centers. A study on various quinoxaline derivatives has shown that ¹⁵N NMR chemical shifts can be effectively determined using 2D methods and compared with theoretical calculations, though the presence of strong hydrogen bonding in non-polar solvents can influence the results. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Analysis of Carboxyl and Halogen Group Vibrations

The IR and Raman spectra of this compound are expected to show characteristic bands for the carboxylic acid and the carbon-chlorine bond.

Carboxyl Group Vibrations : The carboxylic acid group gives rise to several distinct vibrational modes. A very broad O-H stretching band is typically observed in the IR spectrum in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids. libretexts.org The C=O stretching vibration appears as a strong, sharp band, typically between 1680 and 1720 cm⁻¹ for aromatic carboxylic acids. libretexts.orgspectroscopyonline.com The C-O stretching and O-H bending vibrations are also observable in the fingerprint region of the spectrum.

Correlating Experimental Spectra with Theoretical Calculations

To gain a deeper understanding of the vibrational modes, experimental IR and Raman spectra are often correlated with theoretical calculations based on methods like Density Functional Theory (DFT). nih.govnih.gov Computational modeling can predict the vibrational frequencies and intensities, which aids in the assignment of the observed spectral bands. For example, a study on 2-chloroquinoline-3-carboxaldehyde demonstrated the use of DFT calculations (B3LYP with a 6–311++G(d,p) basis set) to obtain optimized molecular structure and assign vibrational modes. nih.gov A similar approach for this compound would involve:

Geometry Optimization : Calculating the lowest energy conformation of the molecule.

Frequency Calculation : Computing the harmonic vibrational frequencies and their corresponding IR and Raman intensities.

Spectral Comparison : Comparing the calculated spectrum with the experimental data. Discrepancies between the two can often be reconciled by applying a scaling factor to the calculated frequencies to account for anharmonicity and other theoretical approximations.

This correlative approach allows for a more confident and detailed assignment of the vibrational modes, including those of the quinoxaline ring, the carboxyl group, and the carbon-halogen bond.

Electronic Absorption (UV-Vis) Spectroscopy and Photophysical Properties

Electronic absorption spectroscopy, which examines transitions between electronic energy levels, provides valuable information about the conjugated π-electron systems within the molecule. uobabylon.edu.iq

Chromophore Analysis within the Quinoxaline System

The chromophore of this compound is primarily the quinoxaline ring system. This bicyclic aromatic structure contains a delocalized π-electron system, which is responsible for its characteristic electronic absorption bands. The absorption maxima observed in quinoxaline derivatives are typically assigned to π-π* electronic transitions. researchgate.net The presence of conjugated double bonds within this system reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing for the absorption of ultraviolet or visible light. uobabylon.edu.iq

Investigation of Non-Linear Optical (NLO) Behavior

Organic molecules with extensive π-conjugated systems, particularly those with electron-donating and electron-accepting groups, are of significant interest for their non-linear optical (NLO) properties. jhuapl.edu Quinoxaline derivatives have been identified as excellent candidates for NLO materials. bohrium.com The NLO response in such compounds often arises from intramolecular charge transfer (ICT), where electronic charge is displaced across the molecule upon excitation. bohrium.com

In this compound, the quinoxaline nucleus can act as an electron-accepting moiety. The presence of both a chloro group and a carboxylic acid group, which are generally electron-withdrawing, establishes a specific electronic profile. The potential for NLO behavior would be significantly influenced by the introduction of electron-donating groups onto the quinoxaline scaffold, which would create a more pronounced "push-pull" system favorable for large NLO responses. researchgate.net Theoretical and experimental studies, such as Z-scan techniques, on related quinoxaline derivatives have confirmed their significant NLO properties, suggesting that the this compound framework is a promising platform for developing new NLO materials. bohrium.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (Molecular Formula: C₉H₅ClN₂O₂), the monoisotopic mass is 208.00395 Da. uni.lu

The mass spectrum of an aromatic carboxylic acid typically shows a distinct molecular ion peak (M⁺). youtube.comwhitman.edu Common fragmentation pathways for carboxylic acids involve the cleavage of bonds adjacent to the carbonyl group. libretexts.orglibretexts.org For this compound, characteristic fragmentation would include:

Loss of a hydroxyl radical (•OH): This results in a fragment ion peak at M-17. whitman.edumiamioh.edu

Loss of a carboxyl group (•COOH): This leads to a fragment ion peak at M-45. whitman.edulibretexts.org

Decarboxylation (loss of CO₂): This can also occur, resulting in a fragment at M-44.

The presence of a chlorine atom is indicated by an isotopic peak (M+2) that is approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.

| Adduct/Fragment | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | C₉H₅ClN₂O₂ | 208.00340 | Molecular Ion |

| [M+H]⁺ | C₉H₆ClN₂O₂ | 209.01123 | Protonated Molecule |

| [M+Na]⁺ | C₉H₅ClN₂NaO₂ | 230.99317 | Sodium Adduct |

| [M-H]⁻ | C₉H₄ClN₂O₂ | 206.99667 | Deprotonated Molecule |

| [M-OH]⁺ | C₉H₄ClN₂O | 190.99849 | Loss of Hydroxyl Radical |

| [M-COOH]⁺ | C₈H₄ClN₂ | 163.00630 | Loss of Carboxyl Group |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

While the specific crystal structure for this compound is not detailed in the provided search results, the technique has been successfully applied to numerous direct derivatives and related compounds, such as metal complexes of quinoline-carboxylic acids. uncw.eduresearchgate.net For instance, the crystal structure of a zinc(II) complex with 8-carboxymethoxy-quinoline-2-carboxylate has been determined, revealing the coordination of the metal ion with the nitrogen and oxygen atoms of the ligand. researchgate.net

For this compound, a crystallographic analysis would be expected to reveal a planar quinoxaline ring system. In the solid state, carboxylic acids frequently form hydrogen-bonded dimers, where the carboxyl groups of two molecules interact. libretexts.org Such an analysis would precisely define the molecular geometry and provide insight into the supramolecular architecture established by intermolecular forces, which fundamentally influences the material's bulk properties.

Computational Chemistry and Theoretical Investigations of 8 Chloroquinoxaline 6 Carboxylic Acid

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior of a molecule, its interaction with its environment (such as solvents or biomolecules), and resulting conformational changes. proquest.com

MD simulations are a cornerstone of computer-aided drug design, used to study how a small molecule (ligand) interacts with a biological target, such as a protein. nih.govnih.gov A simulation of 8-Chloroquinoxaline-6-carboxylic acid docked into a protein's active site could provide detailed information on the stability and nature of the binding.

Key metrics analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, low RMSD value suggests that the ligand remains securely in the binding pocket. nih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein, quantifying their occupancy and importance for binding affinity.

Disclaimer: The following table contains hypothetical data from a simulated binding event of this compound with a generic protein active site. The data is for illustrative purposes to show the type of analysis possible with MD simulations. acs.org

Table 4: Illustrative MD Simulation Analysis of Ligand-Protein Binding

| Metric | Illustrative Finding | Interpretation |

|---|---|---|

| Ligand RMSD | 1.5 ± 0.3 Å | The ligand maintains a stable binding pose within the active site. |

| Key Interacting Residues (RMSF) | Arg12, Gln54, Tyr98 | These residues show significant interaction and stabilization of the ligand. |

| Hydrogen Bond Occupancy | Carboxyl O with Arg12 (85%) | A strong and persistent hydrogen bond is a key anchor for the ligand. |

| Binding Free Energy (MM/PBSA) | -35.5 kcal/mol | Indicates a theoretically favorable binding affinity. |

The surrounding solvent can significantly impact a molecule's structure and behavior. rsc.org MD simulations explicitly model solvent molecules (e.g., a box of water), allowing for the study of solvation effects and solvent-induced conformational changes.

For this compound, the behavior of the carboxylic acid group is of particular interest. In a polar, protic solvent like water, the molecule can form strong intermolecular hydrogen bonds with the solvent, which may favor a conformation where the carboxyl group is more exposed. nih.gov Conversely, in a nonpolar solvent like chloroform (B151607), intramolecular interactions might become more dominant, potentially favoring a different conformer. MD simulations can quantify these preferences by analyzing the population of different conformational states over the simulation time.

Disclaimer: The data below is a hypothetical representation of solvent effects on the conformation of this compound, based on general principles of solute-solvent interactions. researchgate.net It is for illustrative purposes only.

Table 5: Illustrative Solvent Effects on Carboxyl Group Conformation

| Solvent | Predominant Conformation (C-C-O-H Dihedral) | Primary Interaction |

|---|---|---|

| Water (Polar Protic) | Anti (~180°) | Strong intermolecular H-bonding with solvent. |

| Chloroform (Nonpolar Aprotic) | Syn (~0°) | Potential for intramolecular interactions to be more favorable. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies are instrumental in predicting their potential therapeutic activities and guiding the synthesis of new, more potent analogues.

The development of QSAR models for libraries of derivatives of this compound involves the systematic modification of the core structure and the subsequent correlation of these structural changes with observed biological activities. While specific QSAR models for this compound are not extensively documented in publicly available literature, the general methodology is well-established for quinoxaline (B1680401) derivatives. nih.govnih.gov A typical workflow involves the generation of a dataset of molecules with known activities, calculation of molecular descriptors, and the application of statistical methods to build and validate a predictive model.

For instance, a hypothetical library of derivatives could be generated by substituting the chloro group at the 8-position or by modifying the carboxylic acid group at the 6-position. The biological activity of these compounds, such as their inhibitory concentration (IC50) against a particular enzyme, would then be determined experimentally. This data forms the basis for the QSAR model. Various statistical techniques, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms, can be employed to develop the model. nih.govslideshare.net

Table 1: Hypothetical Data for QSAR Model Development of this compound Derivatives

| Compound ID | R1-Substituent (Position 8) | R2-Substituent (Position 6) | Experimental IC50 (µM) | Predicted IC50 (µM) |

| 1 | Cl | COOH | 15.2 | 14.8 |

| 2 | F | COOH | 22.5 | 23.1 |

| 3 | Br | COOH | 12.8 | 13.5 |

| 4 | Cl | COOCH3 | 18.9 | 19.2 |

| 5 | Cl | CONH2 | 25.6 | 24.9 |

The success of a QSAR model hinges on the appropriate selection of molecular descriptors and rigorous statistical validation. researchgate.netnih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For heterocyclic compounds like this compound, a wide array of descriptors can be calculated. researchgate.net

Commonly Used Molecular Descriptors:

Topological Descriptors: These describe the atomic connectivity within the molecule, such as molecular weight, connectivity indices, and atom counts. hufocw.org

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms and include molecular surface area, volume, and shape indices. hufocw.org

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). hufocw.org

Physicochemical Descriptors: These include properties like hydrophobicity (logP) and polarizability.

Once a QSAR model is developed, its statistical validity and predictive power must be thoroughly assessed. derpharmachemica.combasicmedicalkey.com This is crucial to ensure that the model is not a result of chance correlation and can reliably predict the activity of new compounds.

Key Statistical Validation Techniques:

Internal Validation:

Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. A high q² value (typically > 0.5) indicates good internal consistency. nih.gov

y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. A low correlation coefficient for the randomized models confirms that the original model is not due to chance.

External Validation:

Test Set Prediction (R²pred): The dataset is split into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability). The model's performance on the test set, measured by R²pred, indicates its ability to predict the activity of new compounds. abjournals.orgnih.gov

Table 2: Typical Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²pred (External R²) | Measures the predictive ability of the model for an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

In Silico Mechanistic Studies of Chemical Transformations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound at an atomic level. These in silico studies can elucidate reaction pathways, identify key intermediates and transition states, and provide insights into the thermodynamics and kinetics of the transformations.

Understanding the mechanism of a chemical reaction requires the identification of the transition state, which is the highest energy point along the reaction coordinate. Computational methods, particularly density functional theory (DFT), are widely used to locate and characterize transition states. For reactions involving this compound, such as nucleophilic substitution at the chloro-substituted position or reactions at the carboxylic acid group, transition state analysis can reveal the detailed steps of the reaction mechanism. escholarship.orgrsc.org

For example, in a nucleophilic aromatic substitution reaction, computational analysis can map out the potential energy surface, identifying the formation of a Meisenheimer complex as an intermediate and the subsequent transition state for the departure of the chloride ion. The geometry and electronic structure of the transition state provide crucial information about the factors that control the reaction rate and selectivity.

In silico mechanistic studies also provide valuable thermodynamic and kinetic data for the chemical transformations of this compound. doi.orgnih.govunt.edu

Thermodynamic Parameters:

Enthalpy of Reaction (ΔH): The change in heat content during a reaction, indicating whether it is exothermic (releases heat) or endothermic (absorbs heat).

Enthalpy of Formation: The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

Kinetic Parameters:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. A lower activation energy corresponds to a faster reaction rate.

Rate Constant (k): A proportionality constant that relates the rate of a reaction to the concentrations of the reactants.

Computational studies on quinoxaline derivatives have been used to determine thermodynamic properties such as bond dissociation enthalpies and enthalpies of formation. nih.govunt.edu These calculations, often performed using DFT methods, can provide insights into the stability of the molecule and the energetics of its reactions.

Table 3: Hypothetical Calculated Thermodynamic and Kinetic Parameters for a Reaction of this compound

| Parameter | Calculated Value |

| Enthalpy of Reaction (ΔH) | -25.5 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -18.2 kcal/mol |

| Activation Energy (Ea) | 15.8 kcal/mol |

Investigation of Biological Activities and Mechanistic Insights of 8 Chloroquinoxaline 6 Carboxylic Acid Derivatives

Antimicrobial Activity Studies

Derivatives of quinoxaline (B1680401) have been a subject of interest in the scientific community for their potential antimicrobial properties. While specific studies focusing exclusively on 8-Chloroquinoxaline-6-carboxylic acid are limited, the broader class of chlorinated heterocyclic compounds, to which it belongs, is recognized for its potential antimicrobial activity.

Antibacterial Potency and Spectrum

Research into the antibacterial capabilities of quinoxaline derivatives has shown a range of activities against both Gram-positive and Gram-negative bacteria. For instance, certain quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have demonstrated notable activity against various bacterial strains. In one study, compound 4 (7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide) was identified as a potent agent against both Mycobacterium tuberculosis and Mycobacterium smegmatis.

The antibacterial mechanism of quinoxaline derivatives is often associated with their ability to induce DNA damage. This is a critical aspect of their functionality, as it disrupts the fundamental processes of bacterial replication and survival.

Mechanisms of Action (e.g., DNA Damage, SOS Response Induction)

The antibacterial action of quinoxaline 1,4-dioxides (QdNOs) has been linked to the generation of free radicals through bioreduction, which in turn leads to DNA damage. This damage triggers the SOS response in bacteria, a complex cellular mechanism to repair DNA. The SOS response involves the activation of the RecA protein, which senses single-stranded DNA that accumulates during the replication of damaged DNA. Activated RecA then facilitates the self-cleavage of the LexA repressor, leading to the expression of a suite of genes involved in DNA repair. However, some of these repair mechanisms are error-prone, which can lead to an increased mutation rate.

Characterization of Resistance Mechanisms and Mutagenesis

Bacterial resistance to quinoxaline derivatives can emerge through various mechanisms. One identified mechanism involves mutations in genes that encode for efflux pumps, which actively transport the antimicrobial compounds out of the bacterial cell. For example, mutations in the gene encoding the AcrR/TetR_N transcriptional repressor can influence the expression of the MmpS5-MmpL5 efflux system, contributing to resistance. Additionally, mutations in genes involved in the drug's mechanism of action, such as those encoding for enzymes involved in pyruvate (B1213749) metabolism like ferredoxin oxidoreductase, have been shown to confer resistance to certain quinoxaline 1,4-dioxides in M. smegmatis.

Antimycobacterial Activity and Potential Targets

Several quinoxaline derivatives have shown promising activity against Mycobacterium tuberculosis. As mentioned, a specific quinoxaline-2-carboxylic acid 1,4-dioxide derivative demonstrated potent activity against both M. tuberculosis and the non-pathogenic M. smegmatis. The mechanism of action in mycobacteria is also believed to involve DNA damage. Further studies have identified potential targets for these compounds, including enzymes involved in pyruvate metabolism, such as ferredoxin oxidoreductase and ferredoxin. Mutations in the genes encoding these proteins have been linked to resistance, suggesting they are key to the compounds' antimycobacterial effects.

Antifungal Activity

While the primary focus of many studies on quinoxaline derivatives has been on their antibacterial properties, some research has also explored their potential as antifungal agents. Compounds containing the quinoxaline nucleus have been reported to exhibit a broad spectrum of biological activities, including antifungal effects. For example, some synthesized quinoxaline derivatives have been tested against fungal strains such as Aspergillus niger and Candida albicans, showing moderate activity.

Anticancer/Antitumor Activity Investigations

Molecular Target Identification and Validation (e.g., Histone Deacetylase Inhibition)

The identification of specific molecular targets is crucial for understanding the therapeutic potential of any compound. For carboxylic acid-containing compounds, including quinoxaline derivatives, Histone Deacetylases (HDACs) have emerged as a significant target. bohrium.com HDACs are enzymes that play a critical role in gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. frontiersin.org The inhibition of HDACs is a promising strategy in cancer therapy. bohrium.com

The general structure of an HDAC inhibitor consists of a metal-binding group, a linker, and a capping group. nih.gov The carboxylic acid class of HDAC inhibitors, which includes compounds like valproic acid and phenylbutyrate, represents one of the earliest investigated groups for this target. nih.gov The carboxylic acid moiety can act as a zinc-binding group, interacting with the zinc ion in the active site of these zinc-dependent enzymes. frontiersin.orgmdpi.com While research specifically validating HDACs as a direct target for this compound is specific, the presence of the carboxylic acid group in its structure suggests a potential mechanism for HDAC inhibition, similar to other quinoline (B57606) and quinoxaline-based HDAC inhibitors. bohrium.comfrontiersin.org Studies on 2-phenylquinoline-4-carboxylic acid derivatives, for instance, have identified potent HDAC3 selective inhibitors. frontiersin.org

Another potential target for related quinoline structures is the Pim-1 kinase, a serine/threonine kinase involved in cell survival and apoptosis. Research has shown that an 8-hydroxy-quinoline 7-carboxylic acid moiety is a critical pharmacophore for inhibiting Pim-1 kinase, with molecular modeling suggesting interaction with key residues like Asp186 and Lys67 in the ATP-binding pocket. nih.gov This highlights the potential for the quinoxaline carboxylic acid scaffold to target various kinases.

Cellular Pathway Modulation

Beyond direct enzyme inhibition, this compound derivatives can modulate complex cellular pathways. Research into quinoxaline-2-carboxylic acid 1,4-dioxide derivatives has provided insights into these mechanisms. For example, genomic analysis of mutants resistant to these compounds has identified mutations in genes that encode for redox enzymes involved in pyruvate metabolism. mdpi.com This suggests that these quinoxaline derivatives may act as pro-drugs that require activation by these enzymes. mdpi.com

Specifically, mutations in genes encoding the alpha subunit of ferredoxin oxidoreductase (pyruvate synthase) and ferredoxin, which is an electron acceptor for pyruvate synthase, were found to confer resistance. mdpi.com This indicates that the compound's mode of action could involve the disruption of critical metabolic pathways like pyruvate metabolism. Furthermore, the mode of action for some quinoxaline-2-carboxylic acid 1,4-dioxides has been confirmed as that of a DNA-damaging agent. mdpi.com This modulation of fundamental cellular processes such as metabolism and DNA integrity underscores the diverse mechanisms through which these compounds can exert their biological effects.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it provides insights into how specific structural features of a molecule influence its biological activity. For quinoxaline derivatives, SAR studies have revealed the critical roles of various substituents and their positions on the quinoxaline core. mdpi.comresearchgate.net

Influence of Halogenation (e.g., Chloro Group at Position 8) on Activity

Halogenation is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. researchgate.net The presence and position of a halogen, such as the chloro group at position 8 of the this compound scaffold, can have significant repercussions on activity.

Role of the Carboxylic Acid Moiety and its Derivatives

The carboxylic acid moiety at position 6 is a key functional group that profoundly influences the biological activity of the parent compound. This group can participate in crucial interactions with biological targets.

As discussed previously, the carboxylic acid group can act as a zinc-binding group, which is a common feature of HDAC inhibitors. frontiersin.orgnih.gov In the context of kinase inhibition, the carboxylate function is also critical. For instance, in Pim-1 kinase inhibitors based on a quinoxaline-2-carboxylic acid scaffold, the carboxylate forms a key salt bridge with the ammonium (B1175870) side chain of a catalytically essential lysine (B10760008) residue (Lys67). nih.gov Similarly, for inhibitors based on 8-hydroxy-quinoline-7-carboxylic acid, the carboxylic acid moiety is considered a crucial part of the pharmacophore responsible for interacting with the kinase's ATP-binding pocket. nih.gov These examples strongly suggest that the carboxylic acid group of this compound is essential for anchoring the molecule to its biological targets through strong ionic or hydrogen-bonding interactions.

Positional Isomerism Effects on Biological Profiles (e.g., comparison with quinoxaline-2-carboxylic acid derivatives)

The position of substituents on the quinoxaline ring system significantly affects the biological activity of the derivatives. Comparing the 8-chloro-6-carboxylic acid isomer with other positional isomers, such as quinoxaline-2-carboxylic acid derivatives, reveals the importance of substituent placement.

Studies directly comparing positional isomers of quinoxaline derivatives have shown that moving a substituent from position 6 to position 7 can lead to a drop in activity, as seen in the antitubercular activity of certain quinoxaline 1,4-dioxides. mdpi.com This highlights the sensitivity of biological activity to the precise spatial arrangement of functional groups.

| Structural Feature | Influence on Activity | Example/Rationale | Reference |

|---|---|---|---|

| Halogenation (e.g., Chloro group) | Can increase activity by enhancing binding through hydrophobic interactions. | A 6-chloro substituent on a quinoxaline scaffold oriented towards a hydrophobic pocket in Pim-1 kinase. | nih.gov |

| Carboxylic Acid Moiety | Acts as a key interacting group (e.g., zinc-binding or forming salt bridges). | Forms a salt bridge with Lys67 in the active site of Pim-1 kinase. Essential pharmacophore for HDAC inhibition. | frontiersin.orgnih.gov |

| Positional Isomerism | The position of substituents critically determines biological activity. | Moving a piperazine (B1678402) fragment from position 6 to 7 led to a drop in antitubercular activity. Different binding modes are required for C2 vs. C6 carboxylic acids. | mdpi.com |

Conclusion and Future Perspectives

Summary of Key Research Findings and Contributions to Quinoxaline (B1680401) Chemistry

Research into 8-chloroquinoxaline-6-carboxylic acid and its derivatives has significantly contributed to the broader field of quinoxaline chemistry, particularly in the realm of medicinal chemistry. The quinoxaline scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a recognized privileged structure in drug discovery due to its wide range of biological activities. mtieat.orgijpsjournal.com The introduction of a chlorine atom at the 8-position and a carboxylic acid group at the 6-position of the quinoxaline ring system provides a versatile template for the synthesis of novel compounds with potential therapeutic applications.

Key findings have demonstrated that derivatives of this compound can be synthesized to target various biological pathways. For instance, the general quinoxaline structure is integral to compounds designed as inhibitors of enzymes like VEGFR-2, which is crucial in cancer progression. nih.govresearchgate.netrsc.org The carboxylic acid moiety, in particular, is a key functional group in many pharmacophores, known for its ability to form strong electrostatic and hydrogen bond interactions with biological targets. nih.govlibretexts.org However, the presence of a carboxylic acid can also present challenges such as metabolic instability and limited membrane permeability, leading researchers to explore bioisosteric replacements to optimize drug-like properties. nih.govucc.ieresearchgate.net

The synthesis of quinoxaline derivatives often involves the condensation of o-phenylenediamines with dicarbonyl compounds. mtieat.orgnih.gov The specific functionalization of the quinoxaline core, as seen in this compound, allows for targeted modifications to explore structure-activity relationships (SAR). For example, the presence of a chlorine atom can enhance the biological activity of certain quinoline (B57606) derivatives. researchgate.net The development of novel synthetic routes, including green chemistry approaches, has been a focus in recent years to improve yields and reduce environmental impact. mtieat.orgmdpi.com

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the progress made, significant knowledge gaps remain in the understanding and application of this compound. While the broader class of quinoxalines has been extensively studied for various biological activities including anticancer, antimicrobial, and antiviral properties, specific data on the bioactivity of the parent compound, this compound, is not widely available in the public domain. nih.govnih.gov Much of the existing research focuses on more complex derivatives, leaving the therapeutic potential of the core structure itself underexplored.

Unexplored research avenues include:

Systematic Biological Screening: A comprehensive evaluation of the parent compound, this compound, against a wide range of biological targets is needed. This could uncover novel activities and provide a baseline for future derivatization efforts.

Exploration of Novel Derivatives: While some derivatives have been synthesized, there is vast potential for creating new analogues by modifying the carboxylic acid group (e.g., esterification, amidation) or by substituting the chlorine atom with other functional groups. nih.govresearchgate.net These modifications could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action Studies: For any identified bioactive derivatives, detailed mechanistic studies are required to understand how they interact with their biological targets at a molecular level. This knowledge is crucial for rational drug design.

Material Science Applications: The potential of this compound and its analogues in materials science, for example, as building blocks for coordination polymers or functional dyes, remains largely unexplored. The related compound, 8-bromoquinoxaline-6-carboxylic acid, has shown utility in creating coordination polymers and fluorescent probes. chemshuttle.com

Opportunities for Rational Design of Novel Quinoxaline-Based Compounds

The structural features of this compound present numerous opportunities for the rational design of new therapeutic agents. The quinoxaline core serves as a rigid scaffold, while the chloro and carboxylic acid groups offer sites for chemical modification.

Target-Based Design: Knowledge of the three-dimensional structures of biological targets, such as enzymes and receptors, can guide the design of specific inhibitors. For example, in designing VEGFR-2 inhibitors, the quinoxaline moiety can be designed to occupy the adenine (B156593) region of the ATP binding pocket, while other parts of the molecule can be tailored to form key hydrogen bonds and hydrophobic interactions. nih.govrsc.org Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the binding affinity and activity of newly designed compounds before their synthesis. researchgate.net

Bioisosteric Replacement: To address the potential pharmacokinetic limitations of the carboxylic acid group, various bioisosteres can be employed. nih.govucc.ie Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses. Examples of carboxylic acid bioisosteres include tetrazoles, hydroxamic acids, and various acidic heterocycles. nih.govdrughunter.com Replacing the carboxylic acid of this compound with a suitable bioisostere could lead to compounds with improved oral bioavailability and metabolic stability.

Fragment-Based Drug Discovery: The this compound scaffold can be used as a starting point in fragment-based drug discovery. This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds.

Interdisciplinary Research Directions for this compound and its Analogs

The future exploration of this compound and its derivatives will benefit significantly from an interdisciplinary approach, combining expertise from various scientific fields.

Chemistry and Biology: Synthetic chemists can focus on developing efficient and diverse synthetic methodologies to create libraries of novel analogues. mtieat.org These compounds can then be screened by biologists and pharmacologists to identify promising candidates for various diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govnih.gov

Computational Chemistry and Structural Biology: Computational chemists can utilize molecular modeling techniques to guide the design of new compounds and to understand their interactions with biological targets. researchgate.net Structural biologists can determine the crystal structures of these compounds in complex with their targets, providing crucial insights for further optimization.

Materials Science and Nanotechnology: Material scientists can explore the use of these quinoxaline derivatives in the development of new materials with interesting electronic or optical properties. For instance, their potential as organic light-emitting diodes (OLEDs) or sensors could be investigated. The bromo-analogue has been used as a building block for coordination polymers and fluorescent probes. chemshuttle.com

Pharmacokinetics and Toxicology: For promising therapeutic candidates, detailed studies on their absorption, distribution, metabolism, excretion, and toxicity (ADMET) will be essential to assess their drug-likeness and safety profiles. nih.gov In silico ADMET prediction tools can be used in the early stages of drug design to filter out compounds with unfavorable properties. researchgate.netnih.gov

By fostering collaboration across these disciplines, the full potential of this compound and its derivatives as both therapeutic agents and advanced materials can be realized.

Q & A

Basic Question: What are the established synthetic routes for 8-chloroquinoxaline-6-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves halogenation of quinoxaline precursors followed by carboxylation. Key variables include temperature (60–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd/C for dehalogenation side reactions). Yield optimization requires factorial design to test interactions between variables . For example:

| Variable | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature | 60–140°C | 100°C | +25% efficiency |

| Solvent (DMF:Water) | 3:1 to 1:3 | 2:1 | Reduces byproducts |

| Catalyst Loading | 1–5 mol% | 3 mol% | Balances cost and yield |

Data Contradiction Analysis: Discrepancies in reported yields (e.g., 50% vs. 70%) may arise from impurities in starting materials or inconsistent quenching protocols. Validate purity via HPLC before replication .

Advanced Question: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations using software like Gaussian or COMSOL Multiphysics can model electron density distribution at the C8-Cl bond. Key steps:

Geometry Optimization: Minimize energy of the molecule’s structure.

Transition State Analysis: Identify energy barriers for Cl⁻ displacement.

Solvent Effects: Incorporate implicit solvent models (e.g., PCM for polar solvents).

Example Finding: Simulations may reveal higher activation energy in nonpolar solvents, aligning with experimental observations of slower reaction kinetics in toluene . Cross-validate with experimental kinetic data (e.g., Arrhenius plots) to refine parameters .

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR: <sup>1</sup>H NMR identifies aromatic protons (δ 8.2–8.5 ppm) and carboxylic acid protons (broad ~12 ppm). <sup>13</sup>C NMR confirms carboxylate carbon at ~170 ppm.

- IR: Strong C=O stretch at 1680–1720 cm⁻¹ and C-Cl stretch at 550–750 cm⁻¹.

- Mass Spectrometry: ESI-MS in negative mode typically shows [M-H]⁻ peak at m/z 225.

Pitfall Avoidance: Moisture sensitivity of the carboxylic acid group may cause peak broadening in NMR. Dry samples rigorously and use deuterated DMSO for stability .

Advanced Question: How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

Design accelerated stability studies:

- pH Range: 2–10 (buffered solutions).

- Temperature: 25°C, 40°C, 60°C.

- Analysis: Monitor degradation via UV-Vis (λmax ~270 nm) and HPLC.

Key Findings:

| Condition | Degradation Pathway | Half-Life (40°C) |

|---|---|---|

| pH < 3 | Hydrolysis of Cl substituent | 48 hours |

| pH 7–9 | Decarboxylation | 72 hours |

| pH > 10 | Ring-opening via hydroxide attack | <24 hours |

Store lyophilized samples at -20°C to minimize hydrolysis .

Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Source Comparison: Replicate assays using standardized protocols (e.g., IC50 measurements in the same cell line).

- Meta-Analysis: Apply systematic review principles (PRISMA guidelines) to compare literature data, noting variables like cell passage number or serum concentration .

- Theoretical Framework: Reassess structure-activity relationships (SAR) using molecular docking studies to identify binding site inconsistencies .

Example Workflow:

Cluster studies by assay type (e.g., enzyme inhibition vs. cell viability).

Statistically analyze outliers (e.g., Grubbs’ test).

Propose mechanistic hypotheses (e.g., off-target effects at high concentrations) .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles. For powder handling, use NIOSH-certified N95 masks.

- Ventilation: Perform reactions in a fume hood; monitor airborne particles with real-time sensors.

- Decomposition Risks: Avoid heating above 150°C to prevent release of Cl2 and CO. Neutralize spills with 10% sodium bicarbonate .

Advanced Question: How can isotopic labeling (e.g., <sup>13</sup>C) track metabolic pathways of this compound in in vitro models?

Methodological Answer:

- Synthesis of Labeled Analog: Introduce <sup>13</sup>C at the carboxyl position via <sup>13</sup>CO2 carboxylation.

- LC-MS/MS Analysis: Use multiple reaction monitoring (MRM) to trace labeled metabolites.

- Data Interpretation: Apply kinetic isotope effects (KIE) to distinguish enzymatic vs. non-enzymatic degradation .

Case Study: In hepatic microsomes, <sup>13</sup>C labeling revealed predominant CYP450-mediated oxidation at the quinoxaline ring, not the carboxyl group .

Basic Question: What are the best practices for optimizing purification of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.